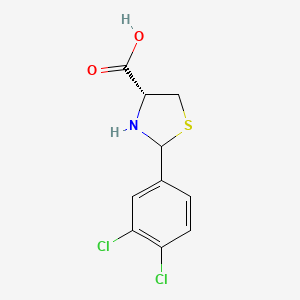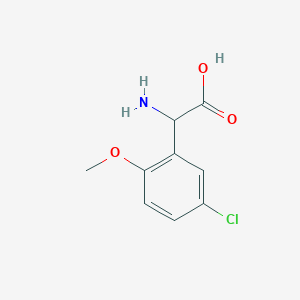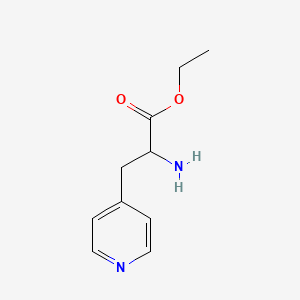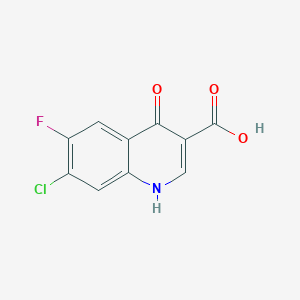
7-Chloro-6-fluoro-4-hydroxy-3-quinolinecarboxylic acid
描述
7-Chloro-6-fluoro-4-hydroxy-3-quinolinecarboxylic acid is a heterocyclic organic compound . It is also known as fluoroquinolonic acid .
Synthesis Analysis
This compound can be prepared from ethyl 2,4-dichloro-5-fluorobenzoylacetate . It is formed as an intermediate during the synthesis of ciprofloxacin hydrochloride, a fluorinated quinolone antibacterial drug .Molecular Structure Analysis
The molecular formula of this compound is C10H5ClFNO3 . It has a molecular weight of 241.608 g/mol .Chemical Reactions Analysis
This compound is used in scientific research and has unique properties that make it an excellent candidate for various applications, including drug discovery and development, molecular biology studies, and antimicrobial research.Physical And Chemical Properties Analysis
The melting point of this compound is 250 °C (dec.) (lit.) . The exact physical and chemical properties of this compound are not available in the current resources.科学研究应用
Antibacterial Applications
The compound “7-Chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid” has been found to exhibit good antibacterial activity against gram-positive standard and resistant strains . This makes it a potential candidate for the development of new antibacterial drugs.
Synthesis of Fluoroquinolone Antibacterial Drugs
This compound can be used as an intermediate during the synthesis of ciprofloxacin hydrochloride, a fluorinated quinolone antibacterial drug .
Synthesis of Other Organic Compounds
“7-Chloro-6-fluoro-1-cyclopropyl-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid” is an important intermediate compound that is often used in the synthesis of other organic compounds .
Anticancer Applications
Some derivatives of “7-Chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid” have shown significant anticancer activity. They have been found to induce apoptotic DNA fragmentation in certain cell lines .
Inhibition of Dihydroorotate Dehydrogenase
A 4-quinolinecarboxylic acid analogue, brequinar sodium, which can be synthesized from “7-Chloro-6-fluoro-4-hydroxy-3-quinolinecarboxylic acid”, has been used to inhibit dihydroorotate dehydrogenase and the de novo biosynthesis of pyrimidine .
Synthesis of Chromene Derivatives
“7-Chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid” can be used in the synthesis of chromene derivatives .
作用机制
Target of Action
The primary target of 7-Chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, also known as fluoroquinolonic acid, is bacterial DNA gyrase and topoisomerase IV . These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination .
Mode of Action
Fluoroquinolonic acid interacts with its targets by inhibiting the DNA gyrase and topoisomerase IV enzymes . This inhibition prevents the supercoiling of bacterial DNA, which is a crucial step in DNA replication . As a result, the bacteria cannot replicate, and their growth is halted .
Biochemical Pathways
The affected pathway is the DNA replication pathway in bacteria . By inhibiting DNA gyrase and topoisomerase IV, fluoroquinolonic acid prevents the unwinding of the DNA helix, which is necessary for DNA replication . This inhibition disrupts the entire replication process, leading to the death of the bacterial cells .
Pharmacokinetics
Like other quinolones, it is likely to be well-absorbed orally, widely distributed in body tissues, metabolized in the liver, and excreted in the urine and feces . These properties can impact the bioavailability of the compound, determining its effectiveness in treating infections .
Result of Action
The molecular effect of fluoroquinolonic acid’s action is the inhibition of bacterial DNA replication . On a cellular level, this leads to the death of bacterial cells, effectively treating the infection .
Action Environment
Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of fluoroquinolonic acid . For example, acidic environments can enhance the absorption of quinolones, while alkaline environments can decrease it . Additionally, certain divalent and trivalent cations can form chelates with quinolones, reducing their absorption and efficacy .
属性
IUPAC Name |
7-chloro-6-fluoro-4-oxo-1H-quinoline-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClFNO3/c11-6-2-8-4(1-7(6)12)9(14)5(3-13-8)10(15)16/h1-3H,(H,13,14)(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXPLBBILFCVNAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1F)Cl)NC=C(C2=O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClFNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





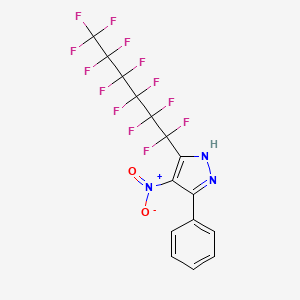
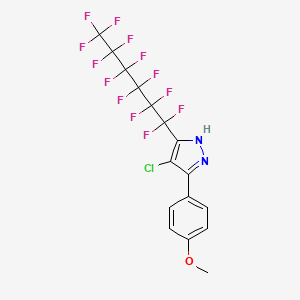
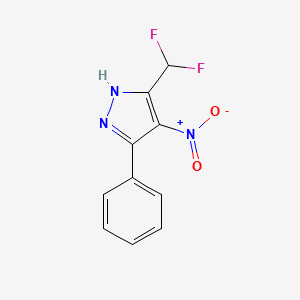
![2-[(Dimethylamino)methylene]-5-(4-fluorophenyl)-1,3-cyclohexanedione](/img/structure/B3039390.png)
![4-[(3-Fluoropropyl)sulphonyl]toluene](/img/structure/B3039393.png)
![6-[3,5-Bis(trifluoromethyl)phenyl]-3-chloropyridazine](/img/structure/B3039394.png)
![Ethyl 3-(trifluoromethyl)benzo[b]thiophene-2-carboxylate](/img/structure/B3039395.png)
![(-)-2-((1R,3R)-3-[(2S,3S)-(2-tert-Butoxycarbonylamino-3-methylpentanoyl)methylamino]-1-hydroxy-4-methylpentyl)thiazole-4-carboxylic acid ethyl ester](/img/structure/B3039397.png)
